Renzapride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

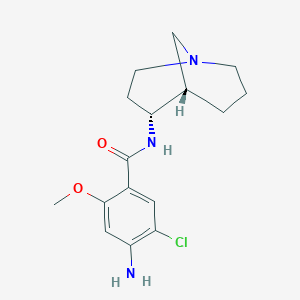

Renzapride (BRL 24924) is a substituted benzamide compound under clinical development for irritable bowel syndrome with constipation (IBS-C). It functions as a full agonist at 5-HT₄ receptors and an antagonist at 5-HT₃ receptors, combining prokinetic effects with modulation of visceral hypersensitivity . Clinical studies demonstrate its efficacy in improving abdominal pain, stool consistency, and bowel movement frequency in IBS-C patients, with a favorable safety profile .

Preparation Methods

Classical Synthetic Route via Oxime Intermediate

Oxime Formation from 1-Azabicyclo[3.3.1]nonan-4-one

The synthesis begins with 1-azabicyclo[3.3.1]nonan-4-one (I), a bicyclic ketone. Treatment with hydroxylamine hydrochloride in the presence of pyridine and ethanol under reflux yields the corresponding oxime (II) . This step proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, forming an imine derivative. The reaction mixture is typically refluxed for 4–6 hours, with pyridine acting as a catalyst to neutralize hydrochloric acid generated during the process .

Reduction of Oxime to Bicyclic Amine

The oxime (II) undergoes reduction to produce 4-amino-1-azabicyclo[3.3.1]nonane (III). Two distinct methodologies are documented:

Method A: Lithium Aluminum Hydride (LiAlH4) Reduction

In anhydrous tetrahydrofuran (THF), LiAlH4 reduces the oxime to the amine at 0–5°C over 2 hours . This method yields a single amine isomer but requires careful temperature control to avoid over-reduction or decomposition.

Method B: Sodium-Pentanol Reduction

Alternatively, sodium metal in refluxing pentanol reduces the oxime, producing a mixture of exo- and endo-amine isomers (IIIa and IIIb) . The isomers are separable via column chromatography over alumina, with the endo-isomer (IIIa) predominating in a 3:1 ratio . This approach, while efficient, introduces complexity due to stereochemical outcomes.

Acylation and Deprotection to Yield this compound

Condensation with Benzoyl Chloride Derivative

The amine intermediate (IIIa or IIIb) reacts with 4-acetamido-5-chloro-2-methoxybenzoyl chloride (IV) in toluene under inert conditions. Triethylamine is added to scavenge HCl, facilitating the acylation reaction . The product mixture contains exo- and endo-amides (Va and Vb), which are separated chromatographically. The endo-amide (Va) is isolated as the desired intermediate due to its superior pharmacological activity .

Final Deprotection Step

The acetyl-protected amine in Va is deprotected using sodium hydroxide in refluxing ethanol, yielding this compound as a crystalline solid with a melting point exceeding 260°C . This step ensures high purity, with residual solvents removed via recrystallization from ethanol-water mixtures .

Patent-CN1849320A: Alternative Amine Intermediate Synthesis

The Chinese patent CN1849320A discloses a novel method for preparing the bicyclic amine intermediate (III) . Key innovations include:

Catalytic Hydrogenation of Nitriles

Instead of oxime reduction, the patent employs catalytic hydrogenation of a nitrile precursor using palladium on carbon (Pd/C) in methanol. This route avoids isomer formation and improves yield to 85–90% .

Streamlined Purification

The patent emphasizes solvent optimization, replacing column chromatography with crystallization from ethyl acetate-hexane mixtures. This reduces production costs and scales effectively for industrial manufacturing .

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for the two primary routes:

The patent route offers superior yield and eliminates stereochemical complications, making it preferable for large-scale synthesis. However, the classical method remains valuable for small-scale research due to its simplicity .

Analytical Characterization of Intermediates and Final Product

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 254 nm) confirms the purity of this compound and intermediates. The method employs a C18 column and a gradient of acetonitrile-water (0.1% trifluoroacetic acid) . Retention times for this compound and its N-oxide metabolite are 8.2 and 6.7 minutes, respectively .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of this compound shows characteristic signals: δ 1.45–1.89 (m, 10H, bicyclic protons), δ 3.82 (s, 3H, OCH₃), δ 6.92 (s, 1H, aromatic H), and δ 7.45 (s, 1H, CONH).

Challenges and Optimization Strategies

Isomer Separation

The classical route’s reliance on chromatographic separation of exo- and endo-isomers increases production time and cost. Switching to the patent’s nitrile hydrogenation route circumvents this issue .

Solvent Selection

Ethanol and toluene are preferred for their low toxicity and compatibility with Grignard reactions. However, residual solvent levels must meet International Council for Harmonisation (ICH) guidelines, necessitating rigorous drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

Renzapridum undergoes several types of chemical reactions, including:

Oxidation: Renzapridum can be oxidized to form its N-oxide derivative.

Reduction: Reduction reactions can be used to modify the benzamide structure.

Substitution: Halogen substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

N-oxide Derivative: Formed through oxidation.

Reduced Benzamide: Formed through reduction.

Halogenated Derivatives: Formed through substitution.

Scientific Research Applications

Treatment of Irritable Bowel Syndrome (IBS)

Numerous studies have investigated the efficacy of renzapride in treating IBS-C. Key findings include:

- Efficacy : A clinical trial involving 1798 patients demonstrated that this compound significantly improved overall IBS symptoms compared to placebo. Patients receiving 4 mg daily reported better stool consistency and frequency, along with reduced abdominal distension .

- Long-term Studies : In a 12-month open-label study, patients continued to experience relief from symptoms, although some adverse effects were noted, including instances of ischemic colitis .

Improvement of Gastrointestinal Motility

This compound has been shown to enhance gastrointestinal motility effectively. In a pilot study, it was found that:

- Gastrointestinal Transit : this compound significantly reduced mean overall gastrointestinal transit time from 2.9 days (placebo) to 1.9 days (2 mg b.d.) .

- Symptom Relief : The compound also resulted in decreased abdominal pain and improved stool consistency, indicating its potential as a prokinetic agent in IBS management .

Safety Profile

While this compound is generally well-tolerated, some studies have raised concerns regarding its safety:

- Adverse Events : In long-term studies, three cases of ischemic colitis were reported among patients treated with this compound .

- Tolerability : The frequency of adverse events was comparable between this compound and placebo groups, suggesting an acceptable safety profile for short-term use .

Comparative Efficacy

A meta-analysis evaluated the clinical efficacy of this compound compared to placebo across multiple trials:

| Study Duration | Relative Risk (RR) | Confidence Interval (CI) | Significance |

|---|---|---|---|

| ≤ 5 weeks | 1.07 | 0.89 to 1.29 | Not significant (p = 0.38) |

| > 5 weeks | 1.04 | 0.78 to 1.29 | Not significant (p = 0.77) |

| This compound (4 mg daily) ≤ 5 weeks | 1.20 | 0.97 to 1.48 | Clinically important (p = 0.10) |

| This compound (4 mg daily) > 5 weeks | 1.16 | 0.98 to 1.37 | Clinically important (p = 0.08) |

These results indicate that while the efficacy of this compound shows promise, particularly at the higher dose, it does not reach statistical significance when compared to placebo over extended periods .

Mechanism of Action

Renzapridum exerts its effects by acting as a full agonist at serotonin 5-HT4 receptors and a partial antagonist at serotonin 5-HT3 receptors. This dual action enhances gastrointestinal motility and reduces nausea and vomiting. The compound also has some affinity for 5-HT2B, 5-HT2A, and 5-HT2C receptors .

Comparison with Similar Compounds

Pharmacokinetics and Metabolism :

- This metabolite exhibits negligible affinity for 5-HT receptors and contributes minimally to therapeutic effects .

- Excretion : >60% of the administered dose is excreted unchanged in urine, indicating low metabolic reliance .

Renzapride belongs to the benzamide class of gastrointestinal prokinetics. Key comparators include cisapride , tegaserod , prucalopride , and mosapride , which vary in receptor selectivity, efficacy, and safety profiles.

Pharmacological Profiles

Key Differences :

- Receptor Selectivity : Prucalopride is highly selective for 5-HT₄, while tegaserod and cisapride have off-target effects (e.g., 5-HT₁B/₁D, HERG) .

Clinical Implications :

Clinical Efficacy in IBS-C

Notable Findings:

Biological Activity

Renzapride is a novel therapeutic agent primarily under investigation for the treatment of irritable bowel syndrome (IBS), particularly IBS with constipation (IBS-C). It functions as a dual-action compound, acting as a selective agonist for the serotonin 5-HT4 receptor and an antagonist for the 5-HT3 receptor. This unique pharmacological profile contributes to its potential efficacy in enhancing gastrointestinal motility and alleviating symptoms associated with IBS.

Pharmacological Profile

Serotonergic Receptor Interaction:

this compound exhibits high affinity for human 5-HT3 receptors and guinea-pig 5-HT4 receptors, with inhibition noted at 5-HT2B receptors. Its selectivity is characterized by a Ki value of 17 nm for 5-HT3 and 477 nm for 5-HT4 receptors, indicating a strong interaction with these targets compared to other serotonergic receptors .

Metabolism:

The metabolism of this compound occurs primarily through liver microsomes, with minimal non-microsomal metabolism. Importantly, this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a low potential for drug-drug interactions at therapeutic doses .

Clinical Efficacy in IBS

Numerous clinical trials have evaluated the efficacy of this compound in patients with IBS. The following table summarizes key studies assessing its impact on colonic transit and symptom relief:

| Study | Population | Dosage | Duration | Outcomes |

|---|---|---|---|---|

| George et al. (2008) | C-IBS Patients | 1, 2, 4 mg daily | 12 weeks | Dose-dependent increase in responder rates for pain relief; improved bowel movement frequency |

| Lembo et al. (2010) | Women with IBS-C | 4 mg daily, 2 mg b.d. | 12 weeks | Significant global relief of IBS symptoms; better stool consistency and frequency compared to placebo |

| This compound Long-term Study (2014) | IBS-C Patients | 4 mg daily | 12 months | Small but significant improvements in symptom relief; incidence of ischaemic colitis noted |

Case Studies and Findings

A notable randomized controlled trial involving women with IBS-C demonstrated that patients receiving this compound reported greater relief of overall symptoms compared to those on placebo. Specifically, the mean number of months reporting relief was statistically significant at P=0.004 for the this compound group . However, the study also highlighted safety concerns, including three reported cases of ischaemic colitis during long-term treatment .

Safety Profile

While this compound has shown promise in improving gastrointestinal motility and reducing IBS symptoms, its safety profile warrants attention. The occurrence of ischaemic colitis raises concerns regarding its long-term use, particularly in vulnerable populations . Overall, adverse effects were generally mild and transient, but careful monitoring is recommended during treatment.

Q & A

Basic Research Questions

Q. What experimental models and endpoints are most appropriate for preclinical studies evaluating Renzapride’s prokinetic effects in irritable bowel syndrome (IBS)?

- Methodological Guidance : Preclinical studies should prioritize guinea-pig or rodent models with validated 5-HT4 receptor expression in the gastrointestinal (GI) tract, as these receptors mediate this compound’s prokinetic action . Key endpoints include colonic transit time , motility assays , and pain response metrics (e.g., visceromotor responses to colorectal distension). Controls should account for 5-HT3/5-HT2b receptor antagonism to isolate 5-HT4-specific effects. Dose-response curves (e.g., 1–4 mg/kg) are critical to identify therapeutic windows .

Q. How should researchers design dose-finding studies for this compound to optimize efficacy and safety in clinical trials?

- Methodological Guidance : Use phase II dose-ranging trials with endpoints like global IBS symptom relief and stool consistency . Prioritize doses of 1–4 mg/day, as higher doses (4 mg) showed marginal efficacy in meta-analyses but require safety monitoring for off-target receptor effects . Include stratified randomization by IBS subtype (constipation-predominant vs. mixed) and sex, as this compound’s efficacy may vary in female cohorts .

Q. What safety parameters are critical when assessing this compound in clinical trials, particularly regarding cardiac risk?

- Methodological Guidance : Unlike cisapride, this compound lacks cytochrome P450 (CYP) metabolism, reducing drug interaction risks . However, monitor QT interval prolongation via electrocardiography (ECG), even though arrhythmias are rare at clinical doses. Include renal function assessments (creatinine clearance) due to its primary renal excretion .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data for this compound across clinical trials?

- Methodological Guidance : Conduct subgroup meta-analyses stratifying by trial duration (≤5 vs. >5 weeks), dose (1/2/4 mg), and patient demographics (sex, age). For example, a 2009 meta-analysis found no overall benefit, but post hoc analysis of 4 mg doses in female cohorts showed trends toward significance . Use random-effects models to account for heterogeneity and publish sensitivity analyses excluding underpowered studies.

Q. What in vitro methodologies are recommended to study this compound’s metabolism and potential drug interactions?

- Methodological Guidance : Use pooled human liver microsomes to quantify metabolite formation (e.g., this compound-N-oxide) and assess CYP enzyme inhibition/induction. Key steps:

- Incubate this compound isomers (e.g., (–) and (+) forms) with microsomes at physiologically relevant protein concentrations (0.5–4 mg/mL) .

- Include no-protein controls to exclude non-enzymatic degradation .

- Prioritize CYP2D6, CYP2E1, and CYP3A4 isoforms, which showed significant metabolic activity in vitro .

Q. How do 5-HT4 receptor splice variants influence this compound’s therapeutic effects, and how can this be investigated experimentally?

- Methodological Guidance : Use tissue-specific mRNA profiling (e.g., human gut biopsies) to quantify splice variant expression (e.g., 5-HT4(a), 5-HT4(b), 5-HT4(i)). Pair this with functional assays (e.g., cAMP accumulation) in transfected cell lines expressing individual variants. Note that 5-HT4(i) receptors in the myenteric plexus drive prokinetic effects, but variant-specific agonist efficacy remains unclear .

Q. What statistical approaches address heterogeneity in this compound trial data, such as variability in patient compliance and endpoints?

- Methodological Guidance : Apply mixed-effects models to adjust for covariates (e.g., age, sex, compliance rates). Use consensus endpoints (e.g., FDA-recommistered IBS Symptom Severity Score) to standardize outcomes. For compliance, incorporate electronic medication adherence monitoring and exclude outliers with <80% adherence .

Q. Methodological Frameworks for Future Studies

Q. How to design a mechanistic study linking this compound’s receptor affinity to clinical outcomes in IBS subtypes?

- Guidance : Combine PET imaging (to quantify 5-HT4 receptor density in patients) with pharmacodynamic modeling of stool frequency and pain scores. Stratify analysis by IBS subtype and receptor expression levels .

Q. What in silico tools can predict this compound’s off-target effects on 5-HT2b and 5-HT3 receptors?

Properties

Key on ui mechanism of action |

Renzapride is a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist. |

|---|---|

CAS No. |

112727-80-7 |

Molecular Formula |

C16H22ClN3O2 |

Molecular Weight |

323.82 g/mol |

IUPAC Name |

4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1 |

InChI Key |

GZSKEXSLDPEFPT-YGRLFVJLSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |

Synonyms |

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.